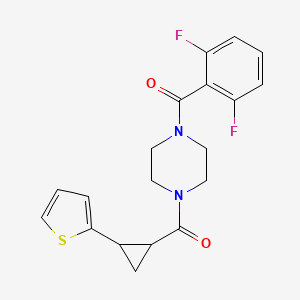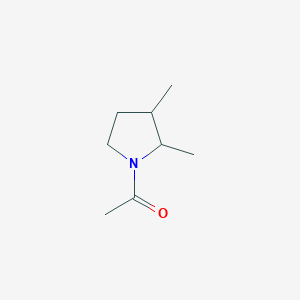
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group and a cyclopropyl group attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-(piperazin-1-yl)ethanamine with 2,6-difluorobenzoyl chloride under basic conditions to form the intermediate (2,6-difluorobenzoyl)piperazine. This intermediate is then reacted with 2-(thiophen-2-yl)cyclopropanecarboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group and the thiophene ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone: shares similarities with other piperazine derivatives and thiophene-containing compounds.
Piperazine Derivatives: Compounds like (4-(2-methoxyphenyl)piperazin-1-yl)alkyl derivatives have similar structural features and are studied for their pharmacological properties.
Thiophene-Containing Compounds: Compounds with thiophene rings are known for their biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of a difluorobenzoyl group, a piperazine ring, and a thiophene-substituted cyclopropyl group. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
特性
IUPAC Name |
[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c20-14-3-1-4-15(21)17(14)19(25)23-8-6-22(7-9-23)18(24)13-11-12(13)16-5-2-10-26-16/h1-5,10,12-13H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQDMHGXHGMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)



![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)


![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)
